

Application Notes and Protocols: 3-Ethylphenol in the Fragrance Industry

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Compound of Interest

Compound Name: 3-Ethylphenol

Cat. No.: B1664133

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Introduction to 3-Ethylphenol in Fragrance

3-Ethylphenol (CAS No. 620-17-7) is a versatile aromatic compound utilized in the fragrance industry to impart specific and robust scent profiles to a variety of consumer products.^[1] Its characteristic phenolic, smoky, and leathery aroma makes it a valuable component in the creation of complex and sophisticated fragrances, particularly within the woody, leather, and oriental fragrance families. This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of **3-ethylphenol** in fragrance development.

Physicochemical and Olfactory Properties

A comprehensive understanding of **3-ethylphenol**'s properties is essential for its successful application in perfumery.

Table 1: Physicochemical Properties of **3-Ethylphenol**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O	[2]
Molecular Weight	122.16 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[3]
Odor Profile	Phenolic, medicinal, smoky, leathery, animalic, woody	[2]
Boiling Point	218 °C at 760 mmHg	[3]
Melting Point	-4 °C	[3]
Flash Point	94.44 °C (202.00 °F)	[4]
Solubility	Slightly soluble in water; soluble in alcohol and oils	[5]
Specific Gravity	1.01900 to 1.02500 @ 25.00 °C	[4]
Refractive Index	1.52900 to 1.53500 @ 20.00 °C	[4]

Table 2: Olfactory Data for **3-Ethylphenol**

Parameter	Value	Reference
Odor Threshold in Air	0.052 ng/L	
Reported Odor Profile	Phenolic (84.15%), Medicinal (56.93%), Smoky (53.85%), Leathery (52.05%), Animalic (51.82%), Woody	[2]
Substantivity on Blotter	Information not available	
Typical Use Level in Fragrance Concentrates	0.01% to 2.0% (Estimated based on potency and character)	

Applications in Fragrance Compositions

3-Ethylphenol is primarily used as a powerful modifying note to add depth, warmth, and complexity to fragrance accords. Its potent character requires careful dosing to avoid overpowering a composition.

Fragrance Families and Blending Partners

- **Leather Accords:** **3-Ethylphenol** is a key component in building realistic and nuanced leather fragrances. It provides a smoky, phenolic facet that mimics the scent of tanned hides. It blends well with other classic leather notes such as birch tar, isobutyl quinoline, and castoreum.^{[4][6]}
- **Woody Accords:** In woody fragrances, **3-ethylphenol** can enhance the smoky and dry aspects of ingredients like cedarwood, vetiver, and guaiacwood. It can also be used to create a "smoky woods" or "burnt wood" effect.
- **Oriental and Chypre Fragrances:** In these complex fragrance families, **3-ethylphenol** can add a unique phenolic and slightly animalic nuance, complementing spicy, resinous, and mossy notes.
- **Floral Accords (in trace amounts):** While not a typical floral component, trace amounts of **3-ethylphenol** can be used to add an interesting, slightly indolic or narcotic depth to certain white floral compositions, such as jasmine or tuberose.

Example Accord Formulations (Illustrative)

The following are illustrative examples of how **3-ethylphenol** could be incorporated into fragrance accords. The exact proportions would be refined by the perfumer based on creative direction and the desired final effect.

Table 3: Illustrative "Smoky Leather" Accord

Ingredient	Parts (by weight)	Olfactive Contribution
Isobutyl Quinoline	10	Sharp, green, earthy leather
3-Ethylphenol	5	Smoky, phenolic, animalic leather
Birch Tar Rectified	2	Smoky, tar-like, intense leather
Castoreum Replacer	8	Warm, animalic, musky leather
Cedarwood Atlas	25	Dry, woody, balsamic
Vetiver Haiti	15	Earthy, smoky, rooty
Patchouli Oil	10	Earthy, woody, dark
Labdanum Absolute	20	Ambery, resinous, leathery
Vanillin	5	Sweet, creamy, rounding

Table 4: Illustrative "Bonfire Woods" Accord

Ingredient	Parts (by weight)	Olfactive Contribution
3-Ethylphenol	8	Smoky, phenolic, burnt wood
Guaiacwood Oil	30	Smoky, woody, slightly sweet
Cedarwood Virginia	40	Dry, pencil-shavings wood
Vetiver Absolute	10	Deep, earthy, smoky roots
Iso E Super	10	Velvety, woody, ambery
Oakmoss Absolute	2	Mossy, earthy, marine

Experimental Protocols

Protocol for Sensory Evaluation: Descriptive Analysis

This protocol outlines a method for a trained sensory panel to characterize the odor profile of **3-ethylphenol**.

Objective: To identify and quantify the olfactory attributes of **3-ethylphenol** at various concentrations.

Materials:

- **3-Ethylphenol**
- Odorless solvent (e.g., dipropylene glycol - DPG, or ethanol)
- Glass vials with caps
- Pipettes
- Smelling strips (blotters)
- Sensory evaluation booths with controlled ventilation and lighting
- Data collection software or forms

Procedure:

- Sample Preparation:
 - Prepare dilutions of **3-ethylphenol** in the chosen solvent at 10%, 1%, and 0.1% (w/w).
 - Label the vials with random 3-digit codes.
- Panelist Training:
 - Utilize a trained panel of 8-12 individuals.
 - Familiarize panelists with a lexicon of olfactory descriptors relevant to phenolic and leathery compounds (e.g., smoky, medicinal, leathery, animalic, woody, tar-like, etc.).
 - Conduct calibration sessions with reference standards for each descriptor.
- Evaluation:
 - Dip smelling strips into each coded sample to a depth of 1 cm.

- Present the smelling strips to the panelists in a randomized order.
- Panelists evaluate the odor of each sample at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes, after 1 hour) to assess the evolution of the scent.
- For each sample, panelists rate the intensity of each relevant descriptor on a labeled magnitude scale (LMS) from 0 (not perceptible) to 9 (very strong).
- Data Analysis:
 - Calculate the mean intensity ratings for each descriptor at each concentration and time point.
 - Use statistical analysis (e.g., ANOVA) to determine significant differences in the odor profile between concentrations.
 - Generate a spider web or bar chart to visualize the sensory profile of **3-ethylphenol**.

Protocol for Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify the specific aroma-active compounds in a fragrance mixture and to characterize their individual odor contributions.

Objective: To separate the volatile components of a fragrance containing **3-ethylphenol** and to identify the odor character of each eluting compound.

Instrumentation:

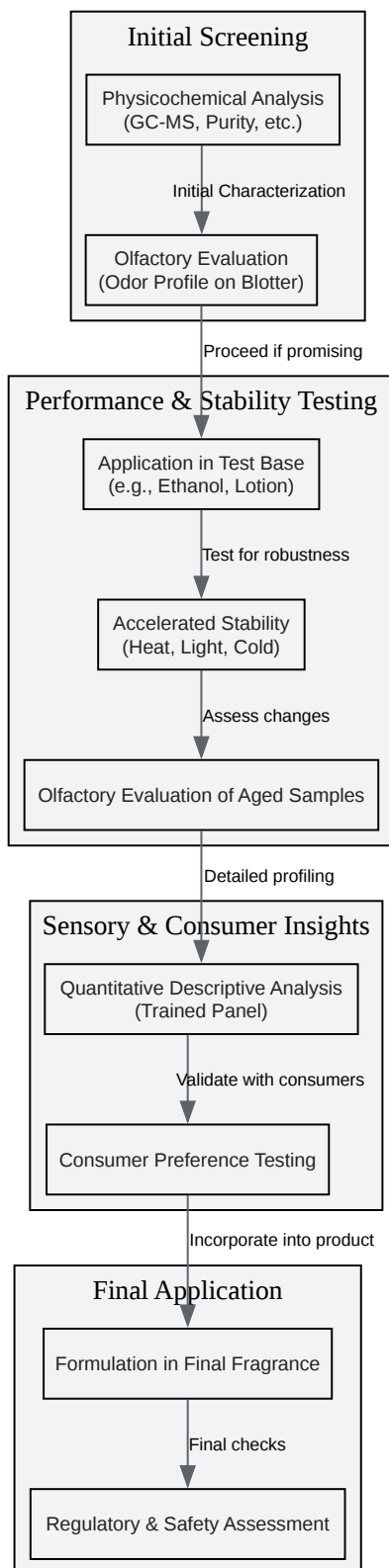
- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Olfactory Detection Port (ODP)
- Capillary column suitable for fragrance analysis (e.g., non-polar DB-5 or mid-polar DB-Wax)
- Headspace or liquid injection autosampler

Procedure:

- Sample Preparation:
 - Dilute the fragrance oil containing **3-ethylphenol** in a suitable solvent (e.g., ethanol) to an appropriate concentration (e.g., 1%).
- GC-MS/O Analysis:
 - Injector: 250 °C, splitless mode.
 - Oven Program: 50 °C (hold 2 min), ramp at 5 °C/min to 250 °C (hold 10 min).
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Column Effluent Split: Split the column effluent between the MS/FID and the ODP (e.g., 1:1 ratio).
 - ODP: Heated transfer line at 250 °C, humidified air flow to prevent nasal dehydration.
- Olfactometry:
 - A trained panelist (or panel) sniffs the effluent from the ODP.
 - The panelist records the retention time, duration, and odor description for each detected scent.
 - An intensity rating can also be assigned to each odor event.
- Data Analysis:
 - Correlate the retention times of the odor events from the ODP with the peaks in the MS/FID chromatogram.
 - Identify the compounds responsible for the detected odors using mass spectral libraries and retention indices.
 - Generate an "aromagram" that plots odor intensity versus retention time.

Visualizations

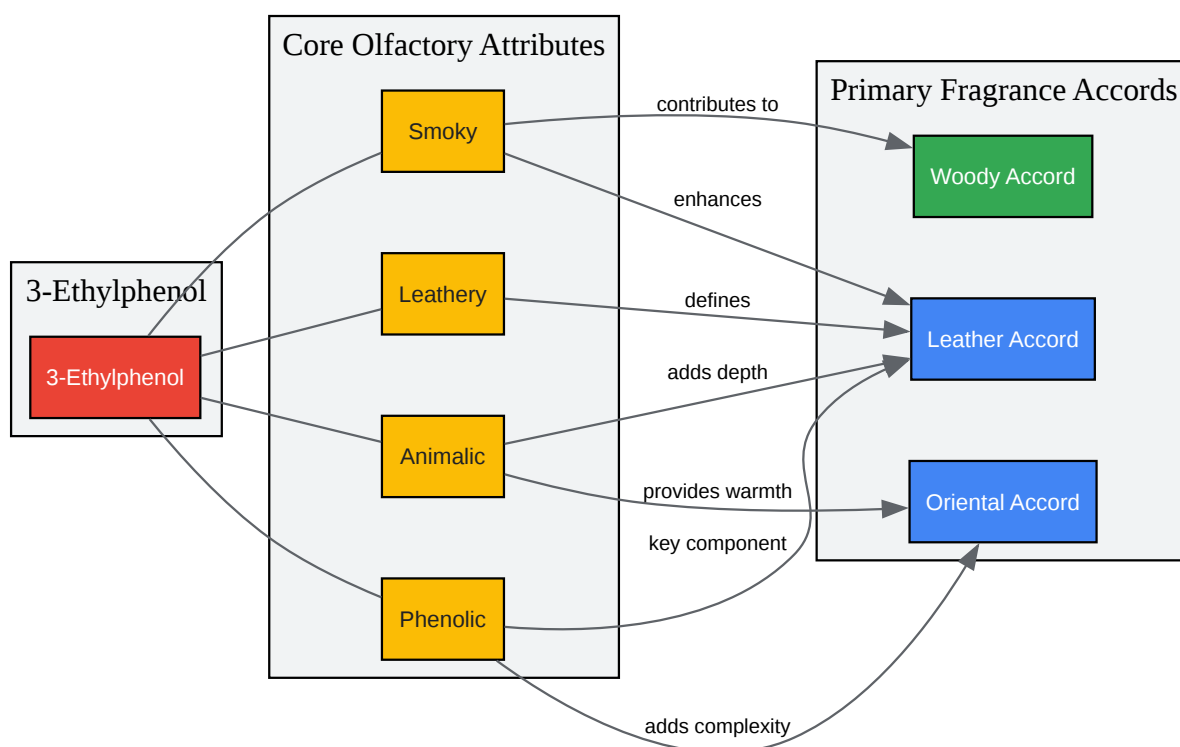
Experimental Workflow for Fragrance Ingredient Evaluation



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Workflow for evaluating a new fragrance ingredient.

Logical Relationships of 3-Ethylphenol in Fragrance Accords



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References

- 1. media.timtul.com [media.timtul.com]

- 2. Fragrance Demo Formulas [thegoodscentscompany.com]
- 3. olfactorian.com [olfactorian.com]
- 4. bonparfumeur.com [bonparfumeur.com]
- 5. researchgate.net [researchgate.net]
- 6. wikiparfum.com [wikiparfum.com]
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